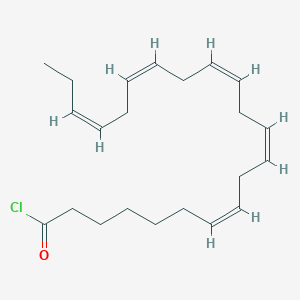

7(Z),10(Z),13(Z),16(Z),19(Z)-Docosapentaenoyl chloride

描述

(7Z,10Z,13Z,16Z,19Z)-7,10,13,16,19-Docosapentaenoylchloride is a polyunsaturated fatty acid chloride with five cis-configured double bonds at positions 7, 10, 13, 16, and 17. Its molecular formula is C₂₂H₃₃ClO, and molecular weight is 348.95 g/mol (CAS: 960593-70-8) . This compound is highly reactive due to the acyl chloride (-COCl) functional group, making it a critical intermediate in synthesizing phospholipids, esters, and other derivatives for biochemical and pharmaceutical research. Its structure is characterized by a 22-carbon chain with conjugated double bonds, which influences its physicochemical properties and biological interactions .

属性

IUPAC Name |

(7Z,10Z,13Z,16Z,19Z)-docosa-7,10,13,16,19-pentaenoyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H33ClO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22(23)24/h3-4,6-7,9-10,12-13,15-16H,2,5,8,11,14,17-21H2,1H3/b4-3-,7-6-,10-9-,13-12-,16-15- | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHAVFULGQWLYNP-JLNKQSITSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC=CCC=CCC=CCC=CCC=CCCCCCC(=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC/C=C\C/C=C\C/C=C\C/C=C\C/C=C\CCCCCC(=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H33ClO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

二十二碳五烯酰氯通常通过二十二碳五烯酸与亚硫酰氯或草酰氯反应制备。反应在无水条件下进行,以防止酰氯水解。一般反应方案如下:

二十二碳五烯酸+亚硫酰氯→二十二碳五烯酰氯+二氧化硫+氯化氢

化学反应分析

二十二碳五烯酰氯会发生多种类型的化学反应,包括:

取代反应: 它可以与胺、醇和硫醇等亲核试剂反应,分别生成酰胺、酯和硫酯。

水解: 在水的存在下,它会水解生成二十二碳五烯酸和盐酸。

还原: 它可以使用诸如氢化锂铝之类的还原剂还原成相应的醇。

这些反应中常用的试剂和条件包括无水溶剂、惰性气氛(例如氮气或氩气)和受控温度。 从这些反应中形成的主要产物是酰胺、酯、硫酯和醇 .

科学研究应用

Chemical Properties and Reactivity

The compound has the molecular formula C22H33ClO and is characterized by its reactivity as an acyl chloride. This reactivity enables it to acylate nucleophiles effectively, making it a valuable intermediate in organic synthesis. The presence of multiple double bonds in its structure enhances its utility in various chemical reactions.

Organic Synthesis

- Reagent for Acylation : (7Z,10Z,13Z,16Z,19Z)-7,10,13,16,19-Docosapentaenoylchloride is used to introduce the docosapentaenoyl group into various organic molecules. This property is particularly useful for synthesizing fatty acid derivatives and modifying existing compounds to enhance their biological activities.

Biological Studies

- Lipid Metabolism : The compound is integral in studying lipid metabolism and the role of omega-3 fatty acids. It serves as a substrate for enzymes involved in fatty acid metabolism and helps elucidate the pathways through which omega-3 fatty acids exert their physiological effects .

- Pro-resolving Mediators : (7Z,10Z,13Z,16Z,19Z)-7,10,13,16,19-Docosapentaenoylchloride is investigated for its potential to be metabolized into specialized pro-resolving mediators. These mediators are crucial for resolving inflammation and promoting tissue repair following injury .

Medical Applications

- Therapeutic Potential : Studies have shown that docosapentaenoic acid derivatives may have anti-inflammatory and cardioprotective properties. Research is ongoing to explore these effects further and assess their therapeutic potential in treating conditions such as cardiovascular diseases and inflammatory disorders .

Industrial Uses

- Chemical Manufacturing : The compound is utilized in the production of specialized chemicals such as surfactants and polymers. Its unique structure allows manufacturers to create materials with specific properties tailored for various applications.

Case Study 1: Lipid Metabolism Research

In a study examining the effects of omega-3 fatty acids on cardiovascular health, researchers used (7Z,10Z,13Z,16Z,19Z)-7,10,13,16,19-Docosapentaenoylchloride to trace metabolic pathways leading to the formation of pro-resolving mediators. The findings indicated that supplementation with docosapentaenoic acid derivatives significantly altered lipid profiles and enhanced the resolution of inflammation in animal models.

Case Study 2: Synthesis of Fatty Acid Derivatives

A research team focused on synthesizing novel fatty acid derivatives utilized (7Z,10Z,13Z,16Z,19Z)-7,10,13,16,19-Docosapentaenoylchloride as a key reagent. Their work demonstrated that the introduction of docosapentaenoyl groups into pharmaceutical compounds resulted in enhanced bioactivity compared to their non-acylated counterparts.

作用机制

二十二碳五烯酰氯的作用机制涉及其作为酰氯的反应活性。它可以酰化亲核试剂,与各种官能团形成共价键。这种反应活性用于有机合成,以修饰分子并创建新的化合物。 所涉及的分子靶标和途径取决于正在研究的特定反应和应用 .

相似化合物的比较

Free Acid Form: (7Z,10Z,13Z,16Z,19Z)-Docosapentaenoic Acid

- Molecular Formula : C₂₂H₃₄O₂

- Molecular Weight : 330.50 g/mol (CAS: 24880-45-3) .

- Key Differences :

- The free acid lacks the reactive chloride group, making it less prone to hydrolysis.

- It serves as a precursor in lipid biosynthesis and is incorporated into phospholipids like phosphatidylcholine (PC) and lysophosphatidylcholine (LysoPC) in metabolic pathways .

- Biological studies highlight its role in modulating lipid metabolism and inflammation, particularly in liver injury and hypertension models .

Methyl Ester Derivative: Methyl (7Z,10Z,13Z,16Z,19Z)-Docosapentaenoate

- Molecular Formula : C₂₃H₃₆O₂

- Molecular Weight : 344.53 g/mol (CAS: 108698-02-8) .

- Key Differences :

- The ester form is more stable than the acyl chloride, suitable for storage and analytical applications.

- It is used in lipidomics to study fatty acid profiles and as a reference standard in mass spectrometry .

- Safety data indicate oral acute toxicity and skin irritation hazards, though less reactive than the chloride .

Docosahexaenoic Acid (DHA): (4Z,7Z,10Z,13Z,16Z,19Z)-Docosahexaenoic Acid

- Molecular Formula : C₂₂H₃₂O₂

- Molecular Weight : 328.49 g/mol (CAS: 6217-54-5) .

- Key Differences: DHA has six cis double bonds (vs. five in the target compound), enhancing membrane fluidity and antioxidant activity . It is a key component of neuronal membranes and fish oils, with well-documented roles in reducing oxidative stress and inflammation .

Phospholipid Derivatives

- Examples :

- Key Differences :

Comparative Data Table

Research Findings and Functional Contrasts

- Reactivity : The acyl chloride is highly reactive, enabling rapid esterification or amidation in synthetic chemistry, whereas DHA and free acid forms require enzymatic activation for metabolic incorporation .

- DHA’s six double bonds enhance its fluidity and antioxidant capacity compared to the five double bonds in docosapentaenoylchloride derivatives .

- Safety Profile : The chloride’s hazards (e.g., skin corrosion) contrast with the ester’s lower acute toxicity and DHA’s GRAS (Generally Recognized As Safe) status .

生物活性

(7Z,10Z,13Z,16Z,19Z)-7,10,13,16,19-Docosapentaenoylchloride is a derivative of docosapentaenoic acid (DPA), an omega-3 fatty acid. This compound has garnered attention due to its potential biological activities and therapeutic applications. This article aims to synthesize current research findings regarding the biological activity of docosapentaenoyl chloride, highlighting its effects on inflammation, neuroprotection, and metabolic health.

- Chemical Name : (7Z,10Z,13Z,16Z,19Z)-7,10,13,16,19-Docosapentaenoylchloride

- Molecular Formula : C22H41ClO2

- Molecular Weight : 368.03 g/mol

Sources and Derivation

Docosapentaenoic acid is primarily sourced from fish oils and certain algae. The chloride derivative is synthesized for research purposes and potential therapeutic applications in various health conditions.

Anti-inflammatory Effects

Docosapentaenoic acid and its derivatives have been shown to exert significant anti-inflammatory effects. Research indicates that DPA can modulate inflammatory responses by influencing the production of resolvins and protectins—lipid mediators derived from omega-3 fatty acids that play a crucial role in resolving inflammation .

Table 1: Effects of DPA on Inflammatory Markers

Neuroprotective Properties

DPA has demonstrated neuroprotective effects in various studies. It has been associated with improved cognitive functions and reduced neuroinflammation in aging models. For instance, a study showed that DPA supplementation improved spatial memory and reduced markers of neuroinflammation in aging rats .

Table 2: Neuroprotective Effects of DPA

| Study | Model | Outcome |

|---|---|---|

| Aging Rats | Improved spatial memory; reduced microglial activation. | |

| Sleep Quality Study | Enhanced sleep quality in older adults through modulation of melatonin production. |

Cardiovascular Health

The role of docosapentaenoic acid in cardiovascular health is well-documented. It aids in lowering triglyceride levels and improving lipid profiles. Supplementation with DPA has been shown to reduce very-low-density lipoprotein (VLDL) particles which are crucial in managing cardiovascular diseases .

Table 3: Cardiovascular Benefits of DPA

| Study | Measurement | Result |

|---|---|---|

| Triglyceride Levels | Significant reduction post-DPA supplementation. | |

| Lipid Profile Improvement | Enhanced HDL levels observed after consistent DPA intake. |

Case Studies

- Infant Nutrition : A study involving preterm infants showed that supplementation with DHA-rich algae oil increased the levels of docosapentaenoic acid in breast milk significantly compared to placebo groups . This finding suggests potential benefits for infant growth and development.

- Sleep Quality : In a randomized controlled trial involving older adults, DHA/EPA improved sleep quality metrics significantly compared to a placebo group . This highlights the broader implications of omega-3 fatty acids on overall health.

常见问题

Q. What are the recommended methods for synthesizing and characterizing (7Z,10Z,13Z,16Z,19Z)-Docosapentaenoylchloride?

Synthesis typically involves esterification or chlorination of docosapentaenoic acid derivatives. For characterization, nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) and high-resolution mass spectrometry (HRMS) are critical. The methyl ester derivative (C₂₃H₃₆O₂, MW 344.53) is often analyzed using InChIKey PTFHIRHGARALFY-JEBPEJKESA-N to confirm stereochemistry and purity . Ensure solvent removal under inert conditions to prevent oxidation of polyunsaturated chains .

Q. How should researchers handle and store this compound to maintain stability?

Store at -20°C in ethanol solution to prevent degradation. Avoid exposure to light, oxygen, or moisture, as polyunsaturated acyl chlorides are prone to hydrolysis and peroxidation. Use argon or nitrogen atmospheres during aliquoting. Safety protocols include wearing PPE (gloves, goggles) and using fume hoods due to acute toxicity and skin corrosion risks .

Q. What analytical techniques are suitable for quantifying this compound in lipid mixtures?

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with multiple reaction monitoring (MRM) is optimal. For example, phosphatidylcholine (PC) species containing docosapentaenoyl chains (e.g., PC(22:5(7Z,10Z,13Z,16Z,19Z)/14:0)) are resolved using reverse-phase columns and identified via precursor/product ion transitions (e.g., m/z 893.4359) . Normalize data using internal standards like deuterated lipids.

Advanced Research Questions

Q. How can researchers design experiments to investigate the enzymatic desaturation pathways involving this compound?

Use isotopic labeling (e.g., ¹³C or ²H) to track substrate specificity in desaturase assays. For instance, acyl-lipid (7-3)-desaturase converts (7Z,10Z,13Z,16Z,19Z)-docosapentaenoyl-glycerolipid to hexaenoic derivatives via cytochrome b5-dependent oxidation . Optimize reaction conditions (pH 7.4, 25°C) and validate products using thin-layer chromatography (TLC) or GC-MS.

Q. What strategies mitigate oxidative interference in functional studies of this compound?

Incorporate antioxidants (e.g., butylated hydroxytoluene, BHT) in extraction buffers and minimize sample processing time. For in vivo models (e.g., murine pain studies), pair with DHA-enriched diets to leverage cross-talk between docosapentaenoyl derivatives and endogenous antioxidant pathways . Monitor lipid peroxidation via malondialdehyde (MDA) assays.

Q. How can this compound be integrated into diagnostic models for diseases like biliary atresia?

Use logistic regression to combine lipidomic biomarkers. For example, PC(22:5(7Z,10Z,13Z,16Z,19Z)/14:0) achieved an AUC of 0.756 in differentiating biliary atresia from cholestasis. Validate sensitivity/specificity in patient plasma cohorts using LC-MS/MS and adjust for confounding variables (e.g., age, diet) .

Q. What computational tools are effective for modeling the compound’s interactions in membrane systems?

Molecular dynamics (MD) simulations with force fields like CHARMM36 can predict bilayer insertion and curvature effects. Parameters include log P (7.11), polar surface area (37.3 Ų), and hydrogen-bonding capacity (1 donor, 2 acceptors) . Pair with experimental data (e.g., NMR-derived lipid order parameters) to refine models.

Methodological Considerations

Q. How can researchers ensure accurate quantification of isomeric impurities in synthetic batches?

Employ silver-ion chromatography (Ag⁺-HPLC) to separate Z/E isomers. Validate with UV detection at 205 nm and cross-reference retention times with authentic standards. For trace impurities (<1%), use high-sensitivity MS/MS with collision-induced dissociation (CID) .

Q. What experimental controls are essential for studying mitochondrial effects of docosapentaenoyl derivatives?

Include untreated controls, ROS scavengers (e.g., MitoTEMPO), and mitochondrial uncouplers (e.g., FCCP) to isolate mechanisms. Measure oxygen consumption (Seahorse assays) and membrane potential (JC-1 dye) in cell lines (e.g., HEK293) pre-treated with the compound .

Q. How should contradictory data on the compound’s cytotoxicity be addressed?

Replicate studies under standardized conditions (e.g., ISO 10993-5 for cell viability). Test multiple cell lines (primary vs. immortalized) and vary concentrations (1–100 µM). Cross-validate with apoptosis markers (e.g., caspase-3) and lipidomic profiling to distinguish direct toxicity from metabolic stress .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。